molecular formula C14H26N2O2 B2777755 Tert-butyl N-(3-azabicyclo[3.3.1]nonan-1-yl)-N-methylcarbamate CAS No. 2470436-95-2

Tert-butyl N-(3-azabicyclo[3.3.1]nonan-1-yl)-N-methylcarbamate

Cat. No.: B2777755
CAS No.: 2470436-95-2
M. Wt: 254.374
InChI Key: RFGCKBMTRAPVJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl N-(3-azabicyclo[3.3.1]nonan-1-yl)-N-methylcarbamate is a chemical compound offered as a high-purity building block for medicinal chemistry and drug discovery research. It features an azabicyclo[3.3.1]nonane scaffold, a structural motif of significant interest in pharmaceutical development due to its three-dimensional rigidity and ability to influence the pharmacodynamic and pharmacokinetic properties of candidate molecules . Compounds based on azabicyclic structural cores, such as azabicyclo[3.2.1]octane, have been identified as key components in potent, systemically available inhibitors of intracellular N-acylethanolamine-hydrolyzing acid amidase (NAAA), which is a promising therapeutic target for managing inflammatory response and pain . The tert-butyloxycarbonyl (Boc) protecting group on the amine functionality enhances the compound's utility in multi-step synthetic applications, providing a reactive handle for further strategic functionalization. This product is intended for use by qualified researchers as a synthetic intermediate in the exploration of new biologically active molecules. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals in accordance with appropriate laboratory safety protocols.

Properties

IUPAC Name

tert-butyl N-(3-azabicyclo[3.3.1]nonan-1-yl)-N-methylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O2/c1-13(2,3)18-12(17)16(4)14-7-5-6-11(8-14)9-15-10-14/h11,15H,5-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFGCKBMTRAPVJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C12CCCC(C1)CNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl N-(3-azabicyclo[3.3.1]nonan-1-yl)-N-methylcarbamate typically involves the reaction of tert-butyl carbamate with a bicyclic amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include tert-butyl chloroformate and the appropriate bicyclic amine. The reaction is usually performed in an organic solvent such as dichloromethane or tetrahydrofuran, and the product is purified using standard techniques like column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems for mixing, reaction control, and purification. Safety measures are also implemented to handle the reagents and products safely.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(3-azabicyclo[3.3.1]nonan-1-yl)-N-methylcarbamate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbamate group into an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can result in a variety of products depending on the nucleophile used .

Scientific Research Applications

Tert-butyl N-(3-azabicyclo[3.3.1]nonan-1-yl)-N-methylcarbamate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antitumor properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Tert-butyl N-(3-azabicyclo[3.3.1]nonan-1-yl)-N-methylcarbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Table 1: Structural Features of Azabicyclo Carbamates

Compound Name Bicyclo System Substituents CAS Number Molecular Formula Key Features
Tert-butyl N-(3-azabicyclo[3.3.1]nonan-1-yl)-N-methylcarbamate [3.3.1] N-methyl, tert-butyl carbamate 198210-96-7 C₁₃H₂₄N₂O₂ Rigid 9-membered ring; high steric hindrance
Tert-butyl N-{3-azabicyclo[4.1.0]heptan-1-yl}carbamate [4.1.0] tert-butyl carbamate 880545-32-4 C₁₁H₂₀N₂O₂ Smaller 7-membered ring; increased ring strain
Tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate [3.1.0] 6-oxa, tert-butyl carboxylate 114214-49-2 C₁₀H₁₇NO₃ Oxygen heteroatom enhances polarity; compact 6-membered ring
Tert-butyl N-(3-oxa-9-azabicyclo[3.3.1]nonan-7-yl)carbamate [3.3.1] 3-oxa, tert-butyl carbamate 198211-13-1 C₁₂H₂₂N₂O₃ Oxygen substitution alters electronic properties; improved solubility

Key Observations :

  • Ring Size and Strain : The [3.3.1] system (9-membered) offers conformational rigidity compared to smaller systems like [4.1.0] (7-membered) or [3.1.0] (6-membered), which exhibit higher strain .

Pharmacological and Functional Comparison

Key Observations :

  • Receptor Selectivity : The target compound’s N-methyl and tert-butyl groups may reduce σ₂ affinity compared to phenylcarbamate analogs .
  • Bioactivity Modulation : Substituents like benzoyloxy (e.g., in ) introduce steric bulk that enhances analgesic activity, suggesting the target compound’s tert-butyl group could similarly influence bioactivity .

Physical Properties

  • Lipophilicity : The tert-butyl group increases logP values compared to polar analogs (e.g., 6-oxa derivatives) .
  • Solubility : Oxygen-containing analogs (e.g., 3-oxa-[3.3.1]) exhibit higher aqueous solubility due to enhanced polarity .

Biological Activity

Tert-butyl N-(3-azabicyclo[3.3.1]nonan-1-yl)-N-methylcarbamate is a compound of significant interest in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative analyses with similar compounds.

  • Molecular Formula : C14H26N2O2
  • Molecular Weight : 242.35 g/mol
  • CAS Number : 2470436-95-2

The compound features a carbamate functional group, which is known for its reactivity and ability to interact with biological targets.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can inhibit enzymatic activity and disrupt various biochemical pathways, potentially leading to antimicrobial or antitumor effects.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit antimicrobial properties. For instance, studies have shown that certain carbamate derivatives can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus . While specific data on this compound is limited, its structural analogs suggest potential efficacy against microbial pathogens.

Antitumor Activity

The compound's structural characteristics may also confer antitumor properties. Similar bicyclic compounds have been evaluated for their anticancer activity, showing promising results in inhibiting tumor growth in various cancer models . The exact mechanisms remain to be fully elucidated, but the ability to interfere with cellular processes suggests a viable path for further investigation.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, it is beneficial to compare it with related compounds.

Compound NameStructureBiological Activity
Tert-butyl N-(3-azabicyclo[3.3.1]nonan-1-yl)carbamateStructurePotential antimicrobial and antitumor effects
N-methyl-N-nitrosoureaStructureKnown for inducing tumorigenesis; used in cancer research
3-Azabicyclo[3.3.1]nonane derivativesVariesExhibited varying degrees of biological activity in preclinical studies

Study 1: Antimicrobial Efficacy

A study conducted on carbamate derivatives demonstrated significant inhibition against Gram-negative bacteria, with IC50 values indicating effective concentrations for therapeutic applications . While specific results for this compound were not included, the trends observed in similar compounds suggest potential efficacy.

Study 2: Antitumor Potential

Research investigating the antitumor properties of bicyclic compounds found that modifications in the structure significantly impacted their effectiveness against various cancer cell lines . The findings indicated that structural features such as the presence of a carbamate group could enhance cytotoxicity.

Q & A

Q. Key Optimization Parameters :

  • Temperature control (e.g., 100°C in sealed tubes for cyclization).
  • Solvent selection (e.g., DMF for polar aprotic conditions).
  • Purification via column chromatography or recrystallization .

Basic: How is X-ray crystallography applied to resolve the compound’s structure?

Methodological Answer:
X-ray crystallography employs programs like SHELXL for refinement and ORTEP-3 for visualization:

  • Data Collection : High-resolution diffraction data (≤1.0 Å) collected at synchrotron facilities.
  • Refinement : SHELXL refines atomic coordinates, thermal parameters, and occupancy factors. Hydrogen bonding and torsional angles are analyzed to validate the bicyclic geometry .
  • Validation : The R-factor (≤0.05) and residual electron density maps confirm structural accuracy. Example: The 3-azabicyclo[3.3.1]nonane ring puckering is quantified using Cremer-Pople coordinates .

Table 1 : Example Crystallographic Data (Hypothetical)

ParameterValue
Space groupP2₁2₁2₁
R-factor0.042
Puckering amplitude (Å)0.89

Advanced: How does stereochemistry at the 1R and 5S positions influence reactivity and biological activity?

Methodological Answer:
The (1R,5S) configuration governs:

  • Conformational rigidity : Restricts ring puckering, enhancing binding affinity to enzymatic targets (e.g., proteases or GPCRs) .
  • Steric effects : The tert-butyl group’s orientation affects nucleophilic attack sites. For instance, axial vs. equatorial positioning alters SN2 reaction rates.
  • Biological specificity : Enantiomers show differential activity in receptor assays. Chiral HPLC or circular dichroism (CD) validates enantiomeric excess (>98%) .

Advanced: How can researchers resolve data contradictions in ring-puckering analysis?

Methodological Answer:
Contradictions arise from:

  • Dynamic puckering : Low-energy pseudorotation modes detected via variable-temperature NMR or MD simulations.
  • Crystallographic vs. computational data : Use Cremer-Pople coordinates to compare experimental (X-ray) and DFT-optimized puckering parameters. Discrepancies >0.2 Å suggest lattice packing effects .
  • Statistical validation : Apply Hamilton R-factor ratios to assess significance of alternative puckering models .

Comparative Analysis: How does this compound differ from related 3-azabicyclo derivatives?

Table 2 : Structural and Functional Comparison

CompoundKey FeatureReactivity Difference
tert-butyl N-(3-azabicyclo[3.1.0]hexyl)carbamateSmaller ring (6-membered)Lower thermal stability
6,6-difluoro-3-azabicyclo[3.3.1]nonaneFluorine substitutionEnhanced metabolic resistance
tert-butyl N-methylcarbamate derivativeNo bicyclic scaffoldReduced conformational restraint

Advanced: What methodologies assess its stability under experimental conditions?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Measures decomposition onset (>200°C for tert-butyl derivatives).
  • pH Stability : Incubate in buffers (pH 1–13) and monitor via HPLC. Degradation peaks indicate hydrolysis of the carbamate group under acidic/basic conditions .
  • Oxidative Stability : Exposure to H₂O₂ or ROS-generating systems; LC-MS identifies oxidation byproducts (e.g., N-oxide formation) .

Basic: What spectroscopic techniques characterize this compound?

Methodological Answer:

  • NMR : ¹H/¹³C NMR confirms bicyclic structure (e.g., δ 1.4 ppm for tert-butyl protons; δ 50–60 ppm for carbamate carbonyl).
  • IR : Stretching bands at ~1680 cm⁻¹ (C=O) and ~1250 cm⁻¹ (C-O-C).
  • HRMS : Exact mass matches theoretical [M+H]+ (e.g., m/z 389.5 for C₂₁H₃₁N₃O₄) .

Advanced: How is computational modeling used to predict its pharmacokinetics?

Methodological Answer:

  • Docking Studies (AutoDock Vina) : Simulate binding to cytochrome P450 enzymes; predict metabolic sites (e.g., tert-butyl demethylation).
  • MD Simulations (GROMACS) : Assess membrane permeability via logP calculations (estimated 2.1–2.5).
  • ADMET Prediction (SwissADME) : Forecast oral bioavailability (>70% due to moderate polarity) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.